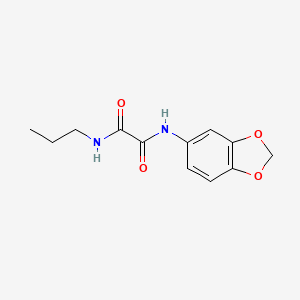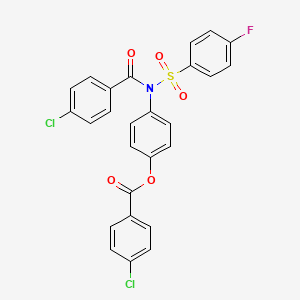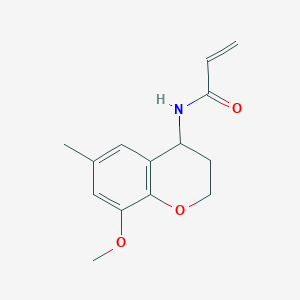
N'-(1,3-benzodioxol-5-yl)-N-propyloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-(1,3-benzodioxol-5-yl)-N-propyloxamide” is a compound containing a benzodioxol group and a propyloxamide group. The benzodioxol group is a common motif in many bioactive compounds and pharmaceuticals . The propyloxamide group could potentially participate in various chemical reactions.
Synthesis Analysis
The synthesis of compounds structurally similar to “N’-(1,3-benzodioxol-5-yl)-N-propyloxamide” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions .Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
“N’-(1,3-benzodioxol-5-yl)-N-propyloxamide” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction .Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.Aplicaciones Científicas De Investigación
Stearoyl-CoA Desaturase-1 Inhibition
Research has identified derivatives related to N'-(1,3-benzodioxol-5-yl)-N-propyloxamide as potent inhibitors of Stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. These inhibitors have demonstrated significant effects in reducing plasma desaturation index, indicating potential applications in treating metabolic disorders (Y. Uto et al., 2009).
Antimicrobial and Antitubercular Activity
A series of derivatives have been synthesized and evaluated for their antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. These compounds exhibit promising activity, highlighting their potential as novel antimicrobial agents (Urja D. Nimbalkar et al., 2018).
Urokinase Receptor Targeting for Cancer Therapy
Compounds structurally related to this compound have been identified as inhibitors of the urokinase receptor, demonstrating potential in preventing breast cancer metastasis. This indicates their applicability in developing cancer therapeutic strategies (F. Wang et al., 2011).
Catalysis and Synthesis
Studies have also explored the use of related compounds in catalysis, particularly in asymmetric hydrogenation reactions, which are crucial for producing chiral pharmaceuticals. These findings contribute to the advancement of synthetic methodologies for drug development (T. Imamoto et al., 2012).
Antifungal and Antimicrobial Properties
Benzamide derivatives, including those related to this compound, have been synthesized and tested for their antifungal and antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Ritchu Sethi et al., 2016).
Fluorescent Chemosensor Development
Research has been conducted on the development of fluorescent chemosensors based on benzamide derivatives for detecting metal ions in living cells. These sensors offer a novel approach for biological and chemical analysis, demonstrating the versatility of benzamide derivatives in sensor technology (Yulong Liu et al., 2019).
Safety and Hazards
Direcciones Futuras
The future directions for the study of “N’-(1,3-benzodioxol-5-yl)-N-propyloxamide” could involve further exploration of its synthesis, chemical properties, and potential biological activities. It could also be interesting to study its derivatives and analogs for potential applications in various fields .
Mecanismo De Acción
Target of Action
N1-(benzo[d][1,3]dioxol-5-yl)-N2-propyloxalamide, also known as N’-(2H-1,3-BENZODIOXOL-5-YL)-N-PROPYLETHANEDIAMIDE or N’-(1,3-benzodioxol-5-yl)-N-propyloxamide, has been reported to have anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin .
Mode of Action
N1-(benzo[d][1,3]dioxol-5-yl)-N2-propyloxalamide interacts with its targets, the microtubules and tubulin, causing mitotic blockade and cell apoptosis . This is achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The interaction of N1-(benzo[d][1,3]dioxol-5-yl)-N2-propyloxalamide with its targets affects the cell cycle, specifically causing cell cycle arrest at the S phase . This leads to the induction of apoptosis in cancer cells . The affected pathways and their downstream effects are crucial in the compound’s anticancer activity.
Pharmacokinetics
The compound obeys lipinski’s rule of five, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of N1-(benzo[d][1,3]dioxol-5-yl)-N2-propyloxalamide’s action include cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . These effects contribute to its anticancer activity.
Action Environment
The action, efficacy, and stability of N1-(benzo[d][1,3]dioxol-5-yl)-N2-propyloxalamide can be influenced by various environmental factors. For instance, optimal reaction conditions for related compounds have been predicted as pH 6.20, temperature 30°C, incubation time 30h, and agitation speed 193rpm
Análisis Bioquímico
Cellular Effects
The compound has shown significant effects on various types of cells and cellular processes. For instance, it has been found to have anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . It influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells .
Molecular Mechanism
It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-2-5-13-11(15)12(16)14-8-3-4-9-10(6-8)18-7-17-9/h3-4,6H,2,5,7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXVFMKVNXEMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2716084.png)


![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2716089.png)



![2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2716100.png)


![4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2716103.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2716105.png)
![N-tert-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716106.png)
![3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2716107.png)
